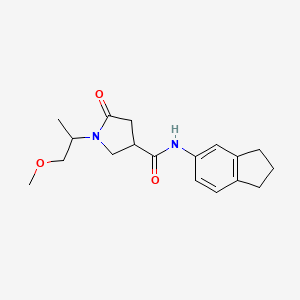![molecular formula C28H29N3O2S B5319929 5-(2-butoxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5319929.png)
5-(2-butoxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-butoxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one, also known as BNTX, is a chemical compound that has been widely studied for its potential use in scientific research. BNTX is a selective antagonist of the μ-opioid receptor, which is a key target for the development of new pain medications.
Wirkmechanismus
The mechanism of action of 5-(2-butoxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one involves its binding to the μ-opioid receptor and blocking the effects of opioids on this receptor. The μ-opioid receptor is a G protein-coupled receptor that is activated by endogenous opioids such as endorphins and enkephalins, as well as by exogenous opioids such as morphine and fentanyl. When opioids bind to the μ-opioid receptor, they activate a signaling pathway that leads to the inhibition of pain transmission and the release of dopamine in the brain. This compound blocks this pathway by binding to the μ-opioid receptor and preventing opioids from activating it.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects that have been studied in scientific research. One of the main effects of this compound is its ability to block the analgesic effects of opioids. This makes this compound a valuable tool for studying the role of the μ-opioid receptor in pain. In addition, this compound has been shown to block the rewarding effects of opioids, which makes it a potential treatment for opioid addiction. This compound has also been shown to have anxiolytic effects in animal models, which suggests that it may have potential as a treatment for anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2-butoxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one in lab experiments is its selectivity for the μ-opioid receptor. This means that it can be used to study the effects of opioids on this receptor without affecting other receptors in the brain. In addition, this compound has a long half-life, which makes it useful for studying the long-term effects of opioids on the brain. However, one limitation of using this compound in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-(2-butoxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one. One area of research is the development of more selective and potent antagonists of the μ-opioid receptor. Another area of research is the study of the role of the μ-opioid receptor in pain and addiction using this compound and other selective antagonists. Finally, there is potential for the development of this compound as a treatment for anxiety disorders, based on its anxiolytic effects in animal models.
Conclusion
In conclusion, this compound is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a selective antagonist of the μ-opioid receptor, which makes it a valuable tool for studying the role of this receptor in pain and addiction. The synthesis of this compound involves several steps, including the coupling of a thiazolone and a piperazine. This compound has several biochemical and physiological effects, including its ability to block the analgesic and rewarding effects of opioids. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of 5-(2-butoxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one involves several steps, including the preparation of the starting materials and the coupling of the two key components, the thiazolone and the piperazine. The first step involves the preparation of the thiazolone by reacting 2-mercapto-5-bromobenzimidazole with ethyl acetoacetate. The resulting product is then reacted with butyl bromide to form the butyl ester. The second step involves the preparation of the piperazine by reacting 1-naphthylamine with piperazine. The final step involves coupling the thiazolone and piperazine using a Schiff base reaction to form this compound.
Wissenschaftliche Forschungsanwendungen
5-(2-butoxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one has been widely studied for its potential use in scientific research. One of the main applications of this compound is in the study of the μ-opioid receptor. This compound is a selective antagonist of the μ-opioid receptor, which means that it can block the effects of opioids on this receptor without affecting other receptors in the brain. This makes this compound a valuable tool for studying the role of the μ-opioid receptor in pain and addiction.
Eigenschaften
IUPAC Name |
(5E)-5-[(2-butoxyphenyl)methylidene]-2-(4-naphthalen-1-ylpiperazin-1-yl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-2-3-19-33-25-14-7-5-10-22(25)20-26-27(32)29-28(34-26)31-17-15-30(16-18-31)24-13-8-11-21-9-4-6-12-23(21)24/h4-14,20H,2-3,15-19H2,1H3/b26-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPFGADAHGRTNE-LHLOQNFPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5319862.png)
![1-[(6-ethoxy-2,3-dihydro-1H-inden-5-yl)methyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5319865.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}piperidin-2-one](/img/structure/B5319878.png)
![1-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetone](/img/structure/B5319880.png)


![3-fluoro-N-{1-[1-(2-methoxy-2-methylpropanoyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5319914.png)
![1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride](/img/structure/B5319937.png)


![4'-(hydroxymethyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5319953.png)

![6-[3-(hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B5319970.png)